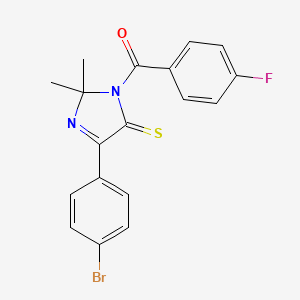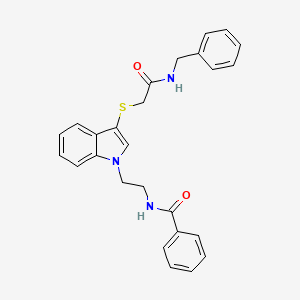
N-(2-(3-((2-(bencilamino)-2-oxoethyl)tio)-1H-indol-1-il)etil)benzamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(3-((2-(benzylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide is a synthetic organic compound notable for its diverse applications in scientific research. With a complex molecular structure, this compound has garnered interest due to its potential implications in various fields such as chemistry, biology, and medicine.
Aplicaciones Científicas De Investigación
N-(2-(3-((2-(benzylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide has multifaceted applications:
Chemistry: : Utilized in organic synthesis as a building block for more complex molecules.
Biology: : Employed in studying biochemical pathways and enzyme interactions due to its structural similarity to natural substrates.
Medicine: : Investigated for potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: : Can be a precursor for high-value chemicals or pharmaceuticals in the manufacturing sector.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
To synthesize N-(2-(3-((2-(benzylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide, a multi-step reaction process is typically employed. The synthetic route generally involves:
Formation of the benzylamino intermediate: : Reacting benzylamine with an appropriate acyl chloride or ester to yield 2-(benzylamino)-2-oxoethyl intermediates.
Thio-indole formation: : Converting the indole derivative through thiolation, where the benzylamino intermediate reacts with a thio compound under controlled conditions.
Final coupling step: : Combining the thio-indole with benzamide in the presence of suitable catalysts or reagents to yield the target compound.
Industrial Production Methods
Industrial production methods would likely involve optimizing reaction conditions for large-scale synthesis, focusing on yield maximization and cost-effectiveness. This may include:
Using high-purity starting materials.
Employing efficient catalysts.
Optimizing reaction temperature, pressure, and solvent conditions.
Implementing purification techniques to ensure high product purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-(3-((2-(benzylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: : To introduce oxygen-containing functional groups.
Reduction: : To remove oxygen or add hydrogen.
Substitution reactions: : Particularly nucleophilic substitutions due to the presence of reactive sites within the compound.
Common Reagents and Conditions
Oxidizing agents: : Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing agents: : Like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution reactions: : May require strong nucleophiles like sodium hydroxide (NaOH) or alkyl halides under heat.
Major Products
Oxidation: : Formation of sulfoxides or sulfones.
Reduction: : Production of secondary amines or alcohol derivatives.
Substitution: : Generation of new derivatives based on the substituents introduced.
Mecanismo De Acción
The compound exerts its effects through various molecular targets and pathways:
Molecular Targets: : May interact with enzymes or receptors, modifying their activity.
Pathways Involved: : Can alter biochemical pathways, such as signaling cascades or metabolic processes, leading to physiological effects.
Comparación Con Compuestos Similares
When compared to other indole-derived compounds or benzamide derivatives, N-(2-(3-((2-(benzylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide stands out due to its unique combination of functional groups:
Similar Compounds
N-(2-(1H-indol-1-yl)ethyl)benzamide: : Lacking the benzylamino-oxoethyl group.
2-(benzylamino)-1H-indol-1-yl derivatives: : Missing the benzamide moiety.
Other thio-indole derivatives: : Without the comprehensive functional modifications present in the target compound.
The uniqueness of N-(2-(3-((2-(benzylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide lies in its intricate structure, which affords it diverse reactivity and a broad spectrum of applications.
Propiedades
IUPAC Name |
N-[2-[3-[2-(benzylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O2S/c30-25(28-17-20-9-3-1-4-10-20)19-32-24-18-29(23-14-8-7-13-22(23)24)16-15-27-26(31)21-11-5-2-6-12-21/h1-14,18H,15-17,19H2,(H,27,31)(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCVBNFABYPRMCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
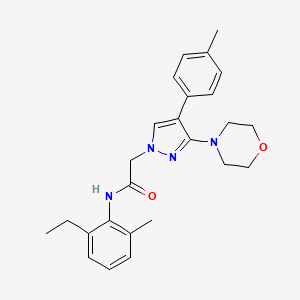
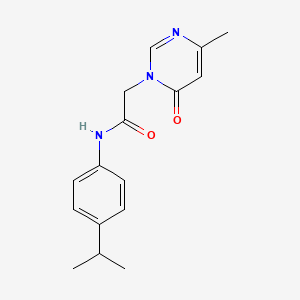
![3-Amino-6-(3,4-dimethylphenyl)-4-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2543393.png)
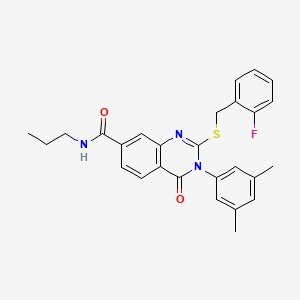
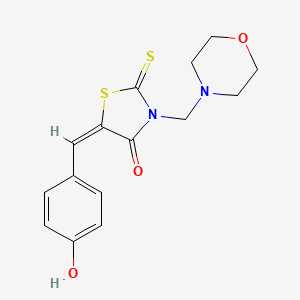
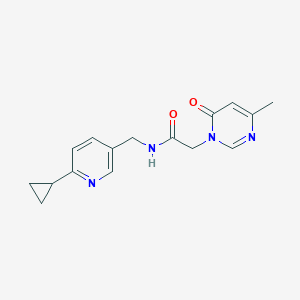
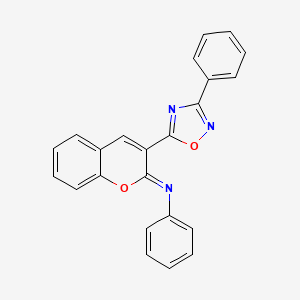
![N,N-diethyl-2-{3-[(4-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide](/img/structure/B2543399.png)
![2-ethyl-1-hydrazinyl-3-methylbenzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile](/img/structure/B2543401.png)
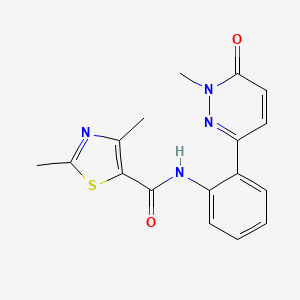
![Methyl 2-{[({5-[(4-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetyl]amino}benzoate](/img/new.no-structure.jpg)
![2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2543406.png)
